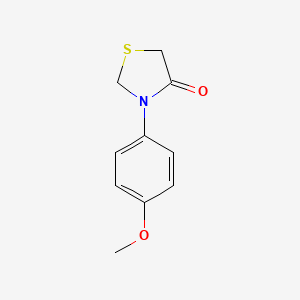

3-(4-Methoxyphenyl)-1,3-thiazolidin-4-one

説明

Significance of the 1,3-Thiazolidin-4-one Core in Medicinal Chemistry

The 1,3-thiazolidin-4-one ring is a five-membered heterocyclic scaffold containing a sulfur atom, a nitrogen atom, and a carbonyl group at the fourth position. This structural motif is considered a "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide array of biological targets, leading to a diverse range of pharmacological activities. nih.gov The versatility of the thiazolidinone core allows for structural modifications at positions 2, 3, and 5, enabling chemists to fine-tune the molecule's properties to achieve desired therapeutic effects. nih.gov

Over the past few decades, extensive research has demonstrated that derivatives of 1,3-thiazolidin-4-one exhibit a broad spectrum of biological activities. These include:

Antimicrobial and Antifungal Activity: Many thiazolidinone derivatives have shown potent activity against various strains of Gram-positive and Gram-negative bacteria, as well as several fungal species. mdpi.comnanobioletters.com

Anticancer Activity: The thiazolidinone scaffold is a cornerstone in the development of novel anticancer agents, with numerous derivatives exhibiting cytotoxic effects against various human cancer cell lines. nih.gov

Anti-inflammatory and Analgesic Activity: Certain compounds incorporating the 4-thiazolidinone (B1220212) ring have demonstrated significant anti-inflammatory and pain-relieving properties in experimental models. silae.itscholarsresearchlibrary.comresearchgate.net

Antioxidant Activity: The ability to scavenge free radicals is another important biological property associated with this class of compounds. nih.gov

Other Activities: The pharmacological profile of thiazolidinones extends to antiviral, anticonvulsant, antidiabetic, and antitubercular activities, highlighting the remarkable therapeutic potential of this heterocyclic system. nih.govmdpi.comscholarsresearchlibrary.comnanobioletters.com

The established importance of this core structure continues to drive research into the synthesis and biological evaluation of new and diverse analogues.

Contextualizing 3-(4-Methoxyphenyl)-1,3-thiazolidin-4-one within Thiazolidinone Research

The specific compound, this compound, features a methoxy-substituted phenyl ring attached to the nitrogen atom at the 3-position of the thiazolidinone core. The synthesis of this class of compounds, specifically 3-(methoxyphenyl)-2-aryl thiazolidin-4-ones, was reported in 2009 by Jubie et al., contributing to the growing library of thiazolidinone derivatives for biological screening. researchgate.net The general synthesis typically involves a cyclocondensation reaction of an appropriate amine (in this case, p-anisidine), an aldehyde, and a mercaptoalkanoic acid like thioglycolic acid.

While comprehensive biological data on this compound itself is not extensively detailed in publicly available literature, research on closely related structural isomers and derivatives provides significant context for its potential activities. For instance, studies on thiazolidinones where the 4-methoxyphenyl (B3050149) group is attached at the 2-position have yielded promising results. These findings suggest that the methoxyphenyl moiety can contribute positively to the biological profile of the thiazolidinone scaffold.

One study detailed the synthesis of 2-(4-methoxyphenyl)-3-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)thiazolidin-4-one and evaluated its antimicrobial properties. nanobioletters.com Although this compound showed no activity against the specific strains tested in that particular study, other research on related structures has been more fruitful. For example, a different investigation synthesized a series of 2-[N-(6-methoxybenzothiazolyl)amino] pyridine-3-[2-(4-methoxyphenyl)] carboxamido-1,3-thiazolidin-4-one derivatives, which were evaluated for their antimicrobial potential. nih.gov

The data below summarizes findings for a representative analogue, providing insight into the types of biological screening conducted for this class of compounds.

| Compound Name | Biological Activity Investigated | Key Findings | Reference |

|---|---|---|---|

| 2-(4-methoxyphenyl)-3-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)thiazolidin-4-one | Antimicrobial Activity (vs. S. aureus, P. aeruginosa, S. typhi, C. albicans) | The compound was reported as inactive against the tested strains under the study's specific conditions. | nanobioletters.com |

| 2-[N-(6-methoxybenzothiazolyl)amino] pyridine-3-[2-(4-methoxyphenyl)] carboxamido-1,3-thiazolidin-4-one | Antimicrobial Activity | Synthesized and characterized as part of a series for antimicrobial screening. Specific activity data for this compound was part of a broader series evaluation. | nih.gov |

These studies, while not directly on the title compound, underscore the scientific interest in thiazolidinones bearing a methoxyphenyl substituent and form a basis for predicting the potential research avenues for this compound.

Research Imperatives and Future Trajectories for the Chemical Compound

The existing body of research on the 1,3-thiazolidin-4-one scaffold provides a compelling rationale for the further investigation of this compound. The presence of the methoxy (B1213986) group, an electron-donating substituent, on the phenyl ring at the N-3 position can significantly influence the electronic properties and, consequently, the biological activity of the molecule.

Future research trajectories for this compound should be systematic and multi-faceted:

Comprehensive Biological Screening: A primary imperative is to conduct broad-spectrum biological screening of purified this compound. Based on the known activities of the parent scaffold, this should include assays for antimicrobial, antifungal, anticancer, and anti-inflammatory properties. Establishing a baseline biological activity profile is a critical first step.

Structure-Activity Relationship (SAR) Studies: A focused research program should be initiated to synthesize a library of analogues. This would involve modifying the substituent at the 2-position of the this compound core. Introducing various aryl and alkyl groups at this position would allow for a systematic exploration of the structure-activity relationship, potentially leading to the identification of derivatives with enhanced potency and selectivity for a specific biological target.

Elucidation of Mechanism of Action: For any significant biological activity identified, subsequent studies should focus on determining the underlying mechanism of action. For example, if anticancer activity is observed, investigations could explore effects on cell cycle progression, apoptosis induction, or inhibition of specific kinases, which are common targets for thiazolidinone derivatives.

Computational and Docking Studies: In silico molecular docking studies can be employed to predict potential biological targets and to understand the binding interactions of this compound with various enzymes or receptors. This computational approach can help rationalize observed biological activities and guide the design of more potent future derivatives.

By pursuing these research avenues, the scientific community can fully characterize the therapeutic potential of this compound, potentially unlocking a new lead compound for drug discovery and development.

Structure

3D Structure

特性

IUPAC Name |

3-(4-methoxyphenyl)-1,3-thiazolidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2S/c1-13-9-4-2-8(3-5-9)11-7-14-6-10(11)12/h2-5H,6-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYEZZYULWDLVFZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2CSCC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 3 4 Methoxyphenyl 1,3 Thiazolidin 4 One

Established Synthetic Routes to 1,3-Thiazolidin-4-one Derivatives

The fundamental structure of 1,3-thiazolidin-4-ones is typically assembled through the reaction of three key components: an amine, a carbonyl compound (usually an aldehyde), and a sulfur-containing acid, most commonly thioglycolic acid (mercaptoacetic acid). The variations in how these components are brought together define the different synthetic strategies.

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants are combined in a single step to form a product that incorporates substantial portions of all the reactants. The one-pot synthesis of 1,3-thiazolidin-4-ones is a classic example of an MCR, valued for its operational simplicity and rapid generation of molecular diversity. researchgate.net

In this approach, an amine, an aldehyde, and thioglycolic acid are typically mixed in a suitable solvent and heated, often with a catalyst, to yield the desired 2,3-disubstituted 1,3-thiazolidin-4-one. researchgate.netnih.gov This reaction proceeds through the in-situ formation of an imine (Schiff base) from the amine and aldehyde, which is then attacked by the thiol group of thioglycolic acid, followed by an intramolecular cyclization to form the five-membered ring. researchgate.net The use of ionic liquids has also been explored as a medium for these reactions, facilitating an expeditious synthesis. researchgate.net

| Amine Component | Aldehyde Component | Catalyst/Solvent | Yield | Reference |

|---|---|---|---|---|

| Aromatic Amine | Aromatic Aldehyde | L-Proline / Water | Good to Moderate | researchgate.net |

| 2-Aminobenzimidazole | Aromatic Aldehyde | Magnetic Nanohybrid / EtOH | Not Specified | researchgate.net |

| Anilines | 4-(tetrazolo[1,5-a]quinolin-4-ylmethoxy)benzaldehyde | PEG-400 | 81-87% | researchgate.net |

| Ethyl 3-aminopropionate hydrochloride | Substituted Aromatic Aldehydes | Toluene | Moderate to Good | nih.gov |

Conventional or two-step approaches to 1,3-thiazolidin-4-ones involve the pre-synthesis and isolation of an intermediate, typically a Schiff base (imine), before the cyclization step. In the first step, an amine is condensed with an aldehyde, usually with acid catalysis and removal of water, to form the imine.

In the second step, the isolated imine is reacted with thioglycolic acid. This reaction involves the nucleophilic addition of the thiol to the imine's carbon-nitrogen double bond, followed by an intramolecular condensation reaction that forms the amide bond of the thiazolidinone ring and eliminates a molecule of water. chemmethod.com This method offers the advantage of purifying the intermediate, which can sometimes lead to a cleaner final product. However, it is less atom-economical and more time-consuming than one-pot MCRs. Traditional methods often require the use of a Dean-Stark apparatus to remove water azeotropically, driving the reaction to completion over extended periods, sometimes lasting 12 to 48 hours. tandfonline.com

Another conventional route involves the reaction of thiosemicarbazide derivatives with α-haloacetates, such as ethyl bromoacetate or methyl 2-chloroacetate, in the presence of a base like sodium acetate. mdpi.comnih.gov This leads to the formation of the thiazolidinone ring through a different cyclization pathway.

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of 1,3-thiazolidin-4-ones to reduce environmental impact. These methods focus on minimizing waste, avoiding hazardous solvents, and improving energy efficiency.

Key green approaches include:

Use of Green Solvents: Water has been successfully used as a solvent for the L-proline-catalyzed one-pot synthesis of thiazolidinones, offering an environmentally benign alternative to volatile organic compounds. researchgate.net

Solvent-Free Synthesis: Reactions can be performed under solvent-free conditions by mechanically grinding the solid reactants, which activates the reaction. researchgate.net

Alternative Energy Sources: Microwave irradiation has been employed to accelerate the synthesis, significantly reducing reaction times from hours to minutes and often improving yields. nih.gov Sonication, or the use of ultrasound, is another technique that provides the energy for the reaction, leading to high yields in shorter timeframes compared to conventional heating. tandfonline.com

Use of Heterogeneous and Reusable Catalysts: Solid acid catalysts, such as acid-activated montmorillonite, and titanium silicate (TS-1) zeolites have been used to catalyze the reaction. researchgate.netresearchgate.net These catalysts are easily separated from the reaction mixture and can be reused, which adds to the sustainability of the process. researchgate.net

These green methods not only make the synthesis more environmentally friendly but also often provide advantages in terms of reaction speed, yield, and operational simplicity. researchgate.nettandfonline.com

Specific Synthesis of 3-(4-Methoxyphenyl)-1,3-thiazolidin-4-one and Its Derivatives

The specific synthesis of this compound (where the amine precursor is p-anisidine) and its derivatives follows the general principles outlined above. The most common method is the one-pot, three-component reaction between an aldehyde, p-anisidine, and thioglycolic acid.

For instance, the synthesis of 2-aryl-3-(4-methoxyphenyl)-1,3-thiazolidin-4-ones involves the cyclocondensation of various aromatic aldehydes, 4-methoxyaniline (p-anisidine), and thioglycolic acid. researchgate.net

The widely accepted mechanism for the three-component synthesis of a 2,3-disubstituted 1,3-thiazolidin-4-one, such as this compound, proceeds in two main stages.

Iminium Ion and Imine (Schiff Base) Formation: The reaction initiates with the acid-catalyzed reaction between the amine (p-anisidine) and an aldehyde. The amine's nitrogen atom attacks the carbonyl carbon of the aldehyde. Following proton transfer and the elimination of a water molecule, an electrophilic iminium ion is formed, which then deprotonates to yield a neutral imine, also known as a Schiff base. This intermediate is formed in situ. researchgate.net

Thiol Addition and Cyclization: The sulfur atom of thioglycolic acid, acting as a nucleophile, attacks the electrophilic carbon of the imine. This addition forms a new carbon-sulfur bond and creates a thioether intermediate. The final step is an intramolecular cyclization, where the nitrogen atom attacks the carbonyl carbon of the carboxylic acid group. This is followed by the elimination of a water molecule to form the stable five-membered heterocyclic amide ring of the this compound product. chemmethod.com

The entire process is a cascade of condensation, addition, and cyclization reactions that efficiently constructs the target molecule from simple precursors.

The yield and purity of this compound and its derivatives are highly dependent on the reaction conditions. Several studies have focused on optimizing these parameters to maximize efficiency.

Key parameters that have been optimized include:

Molar Ratio of Reactants: It has been found that using a significant excess of thioglycolic acid can be crucial. In one study, an optimal molar ratio was established with 20 equivalents of thioglycolic acid to 1 equivalent of the hydrazone intermediate, which significantly improved the yield. revmedchir.ro

Solvent: The choice of solvent plays a critical role. While various solvents have been used, freshly distilled toluene is often favored for conventional refluxing methods as it allows for the azeotropic removal of water. revmedchir.ro Green syntheses have successfully employed water or PEG-400. researchgate.netresearchgate.net

Temperature and Reaction Time: Temperature and reaction duration are directly correlated. Higher temperatures generally reduce reaction times. For example, optimal conditions for a particular synthesis were found to be refluxing at 120°C for 18 hours. revmedchir.ro In contrast, microwave-assisted syntheses can be completed in minutes at similar or higher effective temperatures. nih.gov Knoevenagel reactions to produce 5-substituted derivatives have been performed at 65°C for 24-48 hours. mdpi.com

Catalyst: The presence and type of catalyst can dramatically affect the reaction rate and yield. Both acid catalysts (to promote imine formation) and bases (in certain multi-step routes) have been utilized. mdpi.com The use of efficient catalysts like L-proline or TS-1 zeolite can lead to high yields under mild conditions. researchgate.netresearchgate.net

| Parameter | Condition | Effect on Yield/Reaction | Reference |

|---|---|---|---|

| Molar Ratio | 20 eq. thioglycolic acid : 1 eq. hydrazone | Optimal for high yield | revmedchir.ro |

| Solvent | Toluene | Favorable for conventional reflux | revmedchir.ro |

| Solvent | PEG-400 | Effective green medium | researchgate.net |

| Temperature | 120 °C | Optimal reflux temperature | revmedchir.ro |

| Reaction Time | 18 hours (reflux) | Key role in increasing yield | revmedchir.ro |

| Catalyst | Piperidine | Used for Knoevenagel condensation step | mdpi.com |

Through careful optimization of these parameters, the synthesis of this compound and related compounds can be achieved with high efficiency, purity, and in accordance with sustainable chemical practices.

Strategies for Scaffold Diversification and Functionalization

Substituent Effects at the C2 Position

The introduction of substituents at the C2 position of the this compound ring is a common strategy for structural diversification. This is typically achieved through the cyclocondensation of a Schiff base, derived from 4-methoxyaniline and an appropriate aldehyde, with mercaptoacetic acid. This synthetic route allows for the incorporation of a wide array of aryl groups at the C2 position, influencing the steric and electronic characteristics of the final compound.

The nature of the substituent on the aryl ring at the C2 position can significantly impact the molecule's properties. For instance, the synthesis of 3-(methoxyphenyl)-2-aryl thiazolidin-4-ones has been reported, where the variation of the aryl group at the C2 position is a key feature. nih.gov Examples of such derivatives include compounds where the C2 position is substituted with a simple phenyl group or a more extended biphenyl system.

| Compound Name | C2-Substituent | Reference |

|---|---|---|

| 3-(4-Methoxyphenyl)-2-phenyl-1,3-thiazolidin-4-one | Phenyl | sigmaaldrich.com |

| 2-(Biphenyl-4-yl)-3-(4-methoxyphenyl)-1,3-thiazolidin-4-one | Biphenyl-4-yl | researchgate.net |

Modifications and Derivatizations at the C5 Position

The C5 position of the 1,3-thiazolidin-4-one ring features an active methylene (B1212753) group, making it a prime site for modifications, most notably through the Knoevenagel condensation. wikipedia.orgnih.govmdpi.com This reaction involves the condensation of the thiazolidinone with an aldehyde or ketone, typically in the presence of a basic catalyst, to yield 5-ylidene derivatives. wikipedia.orgnih.gov This method is highly efficient for introducing a wide range of substituents at the C5 position, leading to the formation of an exocyclic double bond.

The Knoevenagel condensation is a versatile tool, allowing for the reaction of the thiazolidinone core with various aromatic and heterocyclic aldehydes. The electronic nature of the aldehyde's substituents can influence the reaction's outcome and the properties of the resulting 5-ylidene derivative. For example, both electron-donating and electron-withdrawing groups on the aromatic aldehyde can be successfully employed. The reaction typically proceeds smoothly, often with high stereoselectivity, favoring the formation of the Z-isomer. mdpi.com

A variety of catalysts can be employed for the Knoevenagel condensation, including weak bases like piperidine. mdpi.com The reaction conditions can also be optimized, for instance, through the use of microwave irradiation to enhance reaction rates and yields. organic-chemistry.org

| Thiazolidinone Core | Aldehyde | Resulting C5-Substituent | Key Findings | Reference |

|---|---|---|---|---|

| 3-Allyl-2-sulfanylidene-1,3-thiazolidin-4-one | p-Nitrobenzaldehyde | (Z)-5-(4-Nitrobenzylidene) | Successful condensation to form the Z-isomer. | mdpi.com |

| 3-Allyl-2-sulfanylidene-1,3-thiazolidin-4-one | p-Methoxybenzaldehyde | (Z)-5-(4-Methoxybenzylidene) | Comparison of electronic effects on the product's properties. | mdpi.com |

| Thiazolidine-2,4-dione | Various Aryl Aldehydes | 5-Arylidene | General applicability of Knoevenagel condensation for C5 functionalization. | researchgate.net |

Advanced Structural Elucidation and Conformational Analysis

Spectroscopic Techniques for Comprehensive Structural Characterization

A suite of spectroscopic methods is employed to define the connectivity and chemical environment of each atom within the 3-(4-Methoxyphenyl)-1,3-thiazolidin-4-one molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of this compound in solution. Analysis of both ¹H and ¹³C NMR spectra allows for the unambiguous assignment of all proton and carbon signals.

In the ¹H NMR spectrum, the protons of the 4-methoxyphenyl (B3050149) group exhibit characteristic signals in the aromatic region, typically as two distinct doublets, reflecting the para-substitution pattern. The methoxy (B1213986) group (-OCH₃) protons appear as a sharp singlet in the upfield region. The protons on the thiazolidinone ring produce key signals; the methylene (B1212753) protons at the C5 position typically appear as a singlet, while the methylene protons at the C2 position also present as a singlet. For closely related 2-substituted 3-aryl thiazolidin-4-ones, the C2 proton is observed as a singlet around 6.44 ppm, and the C5 methylene protons appear as a singlet around 4.00 ppm. rdd.edu.iq

The ¹³C NMR spectrum provides complementary information. The carbonyl carbon (C4) of the thiazolidinone ring shows a characteristic signal in the downfield region, typically around 170 ppm. The carbons of the 4-methoxyphenyl ring and the thiazolidinone ring can be fully assigned using two-dimensional NMR techniques like HSQC and HMBC, which correlate proton and carbon signals.

| Nucleus | Position | Expected Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|---|

| ¹H | Aromatic (ortho to N) | ~7.3-7.5 | Doublet |

| ¹H | Aromatic (ortho to OCH₃) | ~6.9-7.1 | Doublet |

| ¹H | Methoxy (-OCH₃) | ~3.8 | Singlet |

| ¹H | Thiazolidinone C2-H₂ | ~4.8 | Singlet |

| ¹H | Thiazolidinone C5-H₂ | ~4.0 | Singlet |

| ¹³C | Carbonyl (C=O) | ~170-172 | - |

| ¹³C | Aromatic (C-O) | ~159-161 | - |

| ¹³C | Aromatic (C-N) | ~129-131 | - |

| ¹³C | Aromatic (CH) | ~114-125 | - |

| ¹³C | Methoxy (-OCH₃) | ~55 | - |

| ¹³C | Thiazolidinone C2 | ~43 | - |

| ¹³C | Thiazolidinone C5 | ~33 | - |

Mass spectrometry (MS) is used to determine the molecular weight of the compound and to study its fragmentation patterns, which provides valuable structural information. For this compound, the molecular ion peak [M]⁺ would confirm its molecular formula.

The fragmentation of thiazolidin-4-ones under electron impact ionization typically involves characteristic cleavage pathways. A common fragmentation involves the rupture of the thiazolidinone ring. This can include the loss of carbon monoxide (CO) or the cleavage of C-S and C-N bonds. The presence of the 4-methoxyphenyl group introduces additional fragmentation pathways, such as the loss of a methyl radical (•CH₃) from the methoxy group or the cleavage of the bond between the phenyl ring and the nitrogen atom. The analysis of these fragment ions allows for the reconstruction of the molecule's structure and confirms the identity of its constituent parts. For example, in related thiazolo[3,2-a]pyrimidines, fragmentation of the thiazole (B1198619) ring is a noted pathway. sapub.org

Fourier-Transform Infrared (FTIR) spectroscopy probes the vibrational modes of the molecule, providing a fingerprint of the functional groups present. The FTIR spectrum of this compound is characterized by several key absorption bands.

The most prominent feature is the strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the thiazolidinone ring, which is typically observed in the range of 1695-1734 cm⁻¹. biointerfaceresearch.com Other significant bands include the C-N stretching vibration, C-S stretching, and vibrations associated with the aromatic ring. The 4-methoxyphenyl group contributes distinct bands, including C-H stretching from the aromatic ring and the methoxy group, and C-O stretching vibrations. The precise positions of these bands can provide insights into the molecular environment and intermolecular interactions, such as hydrogen bonding in the solid state.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| C-H Stretch (Aromatic) | Aromatic Ring | 3000-3100 | Medium |

| C-H Stretch (Aliphatic) | -CH₂- / -OCH₃ | 2850-3000 | Medium |

| C=O Stretch | Amide (Thiazolidinone) | 1695-1734 | Strong |

| C=C Stretch | Aromatic Ring | 1500-1600 | Medium-Strong |

| C-N Stretch | Tertiary Amine/Amide | 1300-1350 | Medium |

| C-O Stretch (Aryl Ether) | Ar-O-CH₃ | 1240-1260 | Strong |

| C-S Stretch | Thioether | 600-700 | Weak-Medium |

X-ray Crystallography for Solid-State Molecular Architecture

Studies on similar 2,3-disubstituted 1,3-thiazolidin-4-ones reveal that the five-membered thiazolidinone ring is not planar but typically adopts a twisted or envelope conformation. researchgate.net Furthermore, the plane of the N-substituted phenyl ring is generally not coplanar with the thiazolidinone ring. For instance, the crystal structure of (Z)-3-N-(ethyl)-2-N'-((3-methoxyphenyl)imino)thiazolidine-4-one shows a dihedral angle of 86.0° between the benzene (B151609) and thiazolidinone rings. scispace.com This significant twist is due to steric hindrance and electronic effects. It is therefore highly probable that this compound also exhibits a non-planar structure in the solid state, with the 4-methoxyphenyl ring oriented at a substantial dihedral angle relative to the twisted thiazolidinone ring.

Chiroptical Properties and Stereochemistry

The parent compound, this compound, is achiral. The thiazolidinone ring lacks a stereocenter, as the carbon atoms at positions 2 and 5 are both methylene (-CH₂-) groups. Therefore, it does not exhibit optical activity and does not have enantiomers.

However, the thiazolidin-4-one scaffold is a common platform for the synthesis of chiral molecules. Substitution at either the C2 or C5 position can introduce one or more stereocenters, leading to the existence of stereoisomers (enantiomers and diastereomers). For example, the related compound (4R)-2-(3-hydroxy-4-methoxyphenyl)thiazolidine-4-carboxylic acid possesses a defined stereocenter at the C4 position. nih.gov The stereochemistry of such derivatives is crucial as it often dictates their biological activity and interaction with chiral environments like enzymes and receptors. The study of these chiral analogs would involve chiroptical techniques such as circular dichroism to determine their absolute configuration and study their conformational preferences.

Structure Activity Relationship Sar Studies of 3 4 Methoxyphenyl 1,3 Thiazolidin 4 One Derivatives

Exploration of Structural Modulations on Biological Mechanisms

Systematic structural modifications of the 3-(4-Methoxyphenyl)-1,3-thiazolidin-4-one core have provided valuable insights into the key molecular features required for eliciting specific biological responses. Researchers have focused on three primary positions for substitution: the N3-phenyl ring, the C2 position, and the C5 position of the thiazolidinone ring.

The presence of a 4-methoxyphenyl (B3050149) group at the N3 position of the 1,3-thiazolidin-4-one ring is a recurring motif in many biologically active derivatives. This substituent can significantly influence the compound's pharmacokinetic and pharmacodynamic properties. The methoxy (B1213986) group, being an electron-donating group, can affect the electron density of the entire molecule, which in turn can modulate its interaction with biological targets.

Studies have shown that the nature and position of the substituent on the N3-phenyl ring are critical for activity. For instance, in a series of thiazolidin-4-one derivatives evaluated for their antibacterial activity, the presence of a 4-methoxy group on the phenyl ring was associated with maximal activity against various bacterial strains. ekb.eg In contrast, derivatives with electron-withdrawing groups like 4-chloro or 4-fluoro did not show improved antibacterial efficacy. ekb.eg This suggests that the electronic properties of the substituent at this position play a crucial role in the antibacterial mechanism of action.

Furthermore, in the context of adenosine A3 receptor antagonists, a methoxy group in the 4-position of the phenyl ring attached to a thiazole (B1198619) or thiadiazole core (structurally related to the thiazolidinone core) led to a significant increase in binding affinity and selectivity. nih.gov This highlights the importance of the 4-methoxyphenyl moiety for specific receptor interactions. The following table summarizes the effect of N3-phenyl substituents on biological activity in different studies.

| Substituent at N3-Phenyl Ring | Biological Activity Studied | Observed Effect | Reference |

|---|---|---|---|

| 4-Methoxy | Antibacterial | Maximum activity | ekb.eg |

| 4-Chloro | Antibacterial | Did not improve activity | ekb.eg |

| 4-Fluoro | Antibacterial | Did not improve activity | ekb.eg |

| 4-Methoxy | Adenosine A3 Receptor Antagonism | Increased binding affinity and selectivity | nih.gov |

The C2 position of the this compound scaffold is another key site for structural modification that profoundly impacts biological activity. A wide array of substituents, ranging from simple alkyl and aryl groups to more complex heterocyclic moieties, have been introduced at this position to explore their effects on various biological targets.

In another study focusing on antimicrobial agents, 2-(4-fluoro-phenyl) and 2-(2-methoxy-phenyl) substituents at the C2 position of the thiazolidinone ring resulted in compounds with potent activity against Pseudomonas fluorescens and Staphylococcus aureus. nih.gov This indicates that both electron-withdrawing and electron-donating groups at specific positions on the C2-aryl ring can enhance antimicrobial efficacy. The steric bulk of the C2 substituent also plays a role, as it can influence the orientation of the molecule within the binding pocket of its target. The following table illustrates the impact of C2 substituents on the biological activity of thiazolidin-4-one derivatives.

| Substituent at C2 Position | Biological Activity Studied | Observed Effect | Reference |

|---|---|---|---|

| Aryl groups with various substitutions | Anti-HIV | Activity dependent on substitution pattern | ekb.eg |

| 4-Fluoro-phenyl | Antimicrobial | Potent activity against P. fluorescens and S. aureus | nih.gov |

| 2-Methoxy-phenyl | Antimicrobial | Potent activity against P. fluorescens and S. aureus | nih.gov |

| 4-Hydroxyphenyl | Antioxidant | Most potent derivative in the series | nih.gov |

The C5 position of the thiazolidin-4-one ring is often substituted with an exocyclic double bond, typically as part of a benzylidene or a related arylidene moiety. This structural feature introduces a degree of rigidity to the molecule and extends its conjugation, which can be crucial for interaction with biological targets. The Knoevenagel condensation is a common synthetic route to introduce these 5-ene modifications. nih.gov

The nature of the substituent on the arylidene ring at the C5 position has been shown to be a key determinant of biological activity in numerous studies. For example, in a series of 5-benzylidene-2-(isatin-3-azino)-thiazolidin-4-ones, a 2-nitrobenzylidene group at the C5 position resulted in the most active derivative against several cancer cell lines. ekb.eg The presence of the electron-withdrawing nitro group was found to be important for the observed cytotoxic effects.

In another study on antiviral agents, the introduction of a methyl group at the 5-position of the thiazolidinone ring was found to be responsible for detectable activity against the bovine viral diarrhea virus (BVDV). ekb.eg This suggests that even small alkyl substituents at this position can have a significant impact on biological activity. The following table summarizes the influence of C5 exocyclic groups on the biological activity of thiazolidin-4-one derivatives.

| Exocyclic Group at C5 Position | Biological Activity Studied | Observed Effect | Reference |

|---|---|---|---|

| 2-Nitrobenzylidene | Anticancer | Most active derivative against multiple cancer cell lines | ekb.eg |

| Methyl | Antiviral (BVDV) | Responsible for detectable antiviral activity | ekb.eg |

| 5-(3,4,5-trimethoxy)benzylidene | Anti-breast cancer | Good anti-cancer activity | ekb.eg |

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analysis

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models are valuable tools for predicting the activity of novel compounds, optimizing lead structures, and understanding the molecular properties that govern biological responses.

The first step in QSAR modeling is the generation of a diverse set of molecular descriptors that numerically represent the structural and physicochemical properties of the molecules under study. For thiazolidin-4-one derivatives, a wide range of descriptors can be calculated using specialized software such as PaDEL Descriptor. nih.govresearchgate.net These descriptors can be broadly classified into several categories:

1D descriptors: These are based on the molecular formula and include properties like molecular weight, atom counts, and bond counts.

2D descriptors: These are derived from the 2D representation of the molecule and include topological indices, connectivity indices, and electrotopological state (E-state) indices.

3D descriptors: These are calculated from the 3D conformation of the molecule and include steric, electronic, and thermodynamic properties.

In a typical QSAR study on thiazolidin-4-one derivatives, a large number of descriptors are initially generated. nih.govresearchgate.net Subsequently, a descriptor selection process is employed to identify a subset of descriptors that are most relevant to the biological activity being modeled. This is a critical step to avoid overfitting and to build a robust and predictive model. Various statistical methods, such as genetic algorithms, stepwise multiple linear regression, and principal component analysis, are used for descriptor selection.

For instance, in a 2D-QSAR study on antitubercular thiazolidin-4-one derivatives, descriptors such as MLFER_S (molar refractivity), GATSe2 (Geary autocorrelation of lag 2 weighted by atomic Sanderson electronegativities), SHal (number of halogen atoms), and EstateVSA6 (E-state VSA descriptor for atom type 6) were found to be positively correlated with antitubercular activity. nih.gov In contrast, SpMAD_Dzs (a spectral mean absolute deviation descriptor) was negatively correlated with activity. nih.gov

In 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), the descriptors are grid-based and represent the steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields surrounding the aligned molecules. nih.govmdpi.com

Once a set of relevant descriptors has been selected, a statistical model is developed to correlate these descriptors with the biological activity of the compounds. Multiple Linear Regression (MLR) is a commonly used method for building 2D-QSAR models, where the biological activity is expressed as a linear combination of the selected descriptors.

The quality of the developed QSAR model is assessed through a rigorous validation process. This typically involves both internal and external validation techniques.

Internal validation: This is performed on the training set of compounds that were used to build the model. Common internal validation metrics include:

Coefficient of determination (R²): This measures the goodness of fit of the model, with values closer to 1 indicating a better fit.

Adjusted R² (R²adj): This is a modified version of R² that accounts for the number of descriptors in the model, penalizing the inclusion of irrelevant descriptors.

Leave-one-out cross-validation (q² or LOO-q²): This is a robust method for assessing the predictive ability of the model within the training set. A q² value greater than 0.5 is generally considered indicative of a good predictive model.

External validation: This is performed on an independent test set of compounds that were not used in the model development. The predictive power of the model on new data is evaluated by calculating the predictive R² (R²pred). A high R²pred value confirms the model's ability to accurately predict the activity of new compounds.

For example, a 2D-QSAR model for antitubercular thiazolidin-4-one derivatives showed an R² of 0.9092 and an R²adj of 0.8950. nih.govresearchgate.net In a 3D-QSAR study on S1P1 receptor agonists, the CoMFA model yielded a q² of 0.751 and an r² of 0.973, while the best CoMSIA model gave a q² of 0.739 and an r² of 0.923. nih.govmdpi.com These statistical parameters indicate that the developed models are robust and have good predictive capabilities. The following table presents a summary of statistical parameters from various QSAR studies on thiazolidin-4-one derivatives.

| QSAR Model Type | Biological Target | R² | q² | R²pred | Reference |

|---|---|---|---|---|---|

| 2D-QSAR | Antitubercular | 0.9092 | - | - | nih.govresearchgate.net |

| 3D-QSAR (CoMFA) | S1P1 Receptor Agonists | 0.973 | 0.751 | 0.904 | nih.govmdpi.com |

| 3D-QSAR (CoMSIA) | S1P1 Receptor Agonists | 0.923 | 0.739 | 0.730 | nih.govmdpi.com |

Computational Chemistry and Molecular Modeling Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

DFT calculations are a powerful tool for investigating the electronic properties of molecules. For thiazolidin-4-one derivatives, these calculations have been employed to understand their stability, reactivity, and spectroscopic characteristics.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's reactivity. wikipedia.orgyoutube.com The energy difference between the HOMO and LUMO, known as the energy gap (ΔE), provides information about the molecule's stability and reactivity. A smaller energy gap suggests higher reactivity.

In studies of various thiazolidin-4-one derivatives, the HOMO is often localized on the thiazolidinone ring and the sulfur atom, while the LUMO is typically distributed over the carbonyl group and the substituted phenyl ring. researchgate.netresearchgate.net This distribution indicates that the thiazolidinone core is prone to electrophilic attack, while the substituted aryl moiety can accept electrons. For instance, in a study of a related compound, (2Z,5Z)-5-(4-nitrobenzylidene)-3-N(2-methoxyphenyl)-2-N'(2-methoxyphenylimino) thiazolidin-4-one, the calculated HOMO-LUMO energy gap was found to be 2.96 eV, suggesting a potential for charge transfer within the molecule. nih.gov Similarly, for another derivative, the HOMO and LUMO analysis was used to determine the charge transfer within the molecule. tandfonline.com

Table 1: Frontier Molecular Orbital (HOMO-LUMO) Energies and Energy Gap for a Related Thiazolidinone Derivative

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -6.18 |

| LUMO | -3.22 |

| Energy Gap (ΔE) | 2.96 |

Data derived from a study on (2Z,5Z)-5-(4-nitrobenzylidene)-3-N(2-methoxyphenyl)-2-N'(2-methoxyphenylimino) thiazolidin-4-one. nih.gov

Electrostatic Potential Mapping and Reactivity Descriptors

Molecular Electrostatic Potential (MEP) maps are valuable for visualizing the charge distribution of a molecule and predicting sites for electrophilic and nucleophilic attack. researchgate.net In MEP maps, regions of negative potential (typically colored red) are susceptible to electrophilic attack, while regions of positive potential (blue) are prone to nucleophilic attack.

For thiazolidin-4-one derivatives, MEP analysis often reveals that the oxygen atom of the carbonyl group is the most electronegative region, making it a likely site for interaction with electrophiles. researchgate.netnih.gov Conversely, the hydrogen atoms of the thiazolidinone ring and the phenyl group typically exhibit a positive potential.

Global reactivity descriptors, such as electronegativity (χ), chemical hardness (η), and global electrophilicity index (ω), derived from HOMO and LUMO energies, provide quantitative measures of a molecule's reactivity. These parameters are instrumental in understanding the chemical behavior of thiazolidinone derivatives.

Prediction of Spectroscopic Parameters

DFT calculations can accurately predict various spectroscopic parameters, such as vibrational frequencies (FT-IR) and nuclear magnetic resonance (NMR) chemical shifts. nih.gov Theoretical calculations on related thiazolidinone structures have shown good agreement with experimental data, aiding in the structural confirmation of newly synthesized compounds. researchgate.net For example, in the study of (2Z,5Z)-5-(4-nitrobenzylidene)-3-N(2-methoxyphenyl)-2-N'(2-methoxyphenylimino) thiazolidin-4-one, the calculated vibrational frequencies were scaled to match experimental results, and the computed NMR chemical shifts were consistent with the observed values. nih.gov

Molecular Docking Studies for Target Interaction Analysis

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.netsamipubco.com It is widely used in drug design to understand how a ligand, such as a thiazolidin-4-one derivative, might interact with a biological target, typically a protein. researchgate.netnih.gov

Ligand-Receptor Binding Mode Elucidation

Molecular docking studies on various thiazolidin-4-one derivatives have been performed to elucidate their binding modes with different biological targets, including enzymes and receptors implicated in various diseases. impactfactor.orgtbzmed.ac.ir These studies help in understanding the specific interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex. journaljpri.com For instance, docking studies of thiazolidin-4-one derivatives with the enoyl-acyl carrier protein (enoyl-ACP) reductase enzyme have suggested their potential antitubercular activity. researchgate.net

In a study involving novel 1,3-thiazolidin-4-ones as potential anticancer agents, molecular docking was used to investigate their interaction with polo-like kinase 1 (PLK1). tbzmed.ac.irresearchgate.net The results indicated that certain derivatives could bind effectively within the active site of the enzyme.

Identification of Key Amino Acid Residues and Interaction Hotspots

A crucial outcome of molecular docking is the identification of key amino acid residues in the active site of the target protein that are essential for ligand binding. tbzmed.ac.ir By analyzing the docked poses, researchers can identify specific hydrogen bond donors and acceptors, as well as hydrophobic pockets that contribute to the binding affinity.

For example, in docking studies of thiazolidin-4-one derivatives against various protein targets, specific amino acid residues have been identified as forming critical hydrogen bonds and hydrophobic interactions with the ligand. nih.gov This information is invaluable for structure-activity relationship (SAR) studies and for designing more potent and selective inhibitors.

Table 2: Key Amino Acid Interactions of a Thiazolidinone Derivative with a Target Protein (Hypothetical Example)

| Interaction Type | Amino Acid Residue |

|---|---|

| Hydrogen Bond | Ser-128 |

| Hydrogen Bond | Gly-130 |

| Hydrophobic Interaction | Leu-83 |

| Hydrophobic Interaction | Val-65 |

Molecular Dynamics Simulations for Conformational Dynamics and Stability

Currently, there is a lack of specific molecular dynamics (MD) simulation studies focused exclusively on 3-(4-Methoxyphenyl)-1,3-thiazolidin-4-one within the available scientific literature. While MD simulations are a powerful tool for investigating the conformational dynamics, stability, and intermolecular interactions of small molecules in a simulated environment, published research directly applying this technique to this particular compound is not readily found.

In general, MD simulations for thiazolidinone derivatives would involve placing the molecule in a simulated solvent box and calculating the atomic forces to model its movement over time. This would allow for the exploration of its conformational landscape, identifying stable and transient geometries, and understanding how it interacts with its environment. Such studies provide valuable insights into the flexibility of the thiazolidinone and methoxyphenyl rings and the rotational barriers of their connecting bonds. However, specific parameters and results from such simulations for this compound are not available.

Hirshfeld Surface Analysis for Intermolecular Interactions

Detailed Hirshfeld surface analysis specifically for this compound has not been extensively reported in the reviewed literature. This analytical method is used to visualize and quantify intermolecular interactions within a crystal lattice, providing insights into the packing of molecules.

Mechanistic Investigations of Biological Activities

Elucidation of Molecular Targets and Biochemical Pathways

Understanding the specific molecular targets is crucial for explaining the pharmacological effects of 3-(4-Methoxyphenyl)-1,3-thiazolidin-4-one derivatives. Research has identified several key enzymes and receptors that are modulated by this class of compounds.

Thiazolidin-4-one derivatives have been shown to inhibit a range of enzymes critical for the survival of pathogens and the proliferation of cancer cells.

MurB Inhibition : The bacterial enzyme UDP-N-acetylenolpyruvoylglucosamine reductase (MurB) is a key target in the biosynthesis of peptidoglycan, an essential component of the bacterial cell wall. researchgate.netnih.gov 4-Thiazolidinones have been designed as inhibitors of MurB, with the thiazolidinone ring acting as a mimic of the diphosphate (B83284) moiety of the native substrate, EP-UDP-GlcNAc. researchgate.netnih.gov This inhibitory action disrupts cell wall synthesis, leading to antibacterial effects. researchgate.net

Kinase Inhibition : Various kinase enzymes, which are pivotal in cell signaling and cycle regulation, have been identified as targets for thiazolidin-4-one derivatives. Certain quinoline-based thiazolidin-4-ones have shown inhibitory activity against tyrosine-protein kinase Met (c-Met) and Ron tyrosine kinase. nih.gov Other studies have demonstrated inhibition of cyclin-dependent kinases (CDK1 and CDK2), which are crucial regulators of the cell cycle. ekb.eg Additionally, derivatives have been identified as selective inhibitors of Glycogen synthase kinase-3β (GSK-3β), a kinase implicated in various diseases. researchgate.net

DNA Gyrase Inhibition : DNA gyrase is an essential bacterial enzyme involved in DNA replication, and it serves as a validated target for antibiotics. Thiazolidin-4-one derivatives have been investigated for their potential to inhibit this enzyme, contributing to their antimycobacterial activity. nih.gov

MmpL3 Inhibition : Mycobacterial membrane protein large 3 (MmpL3) is a critical transporter of mycolic acids, which are essential components of the mycobacterial cell wall. nih.govsemanticscholar.org MmpL3 is a promising target for new antitubercular agents, and several thiazolidin-4-one derivatives have shown potent inhibitory effects against this transporter. nih.govnih.govresearchgate.net The inhibition of MmpL3 disrupts the formation of the mycobacterial outer membrane, leading to cell death. researchgate.netmdpi.com

InhA Inhibition : The 2-trans-enoyl-acyl carrier protein reductase (InhA) is a vital enzyme in the fatty acid synthesis pathway of Mycobacterium tuberculosis. It is the primary target for the first-line antitubercular drug isoniazid. Thiazolidin-4-one derivatives have been identified as direct inhibitors of InhA, suggesting a mechanism of action that could be effective against drug-resistant strains. nih.govresearchgate.net A derivative featuring a 4-methoxyphenyl (B3050149) substituent exhibited notable antimycobacterial activity, comparable to reference drugs. nih.gov

PPARγ Modulation : Peroxisome proliferator-activated receptor-gamma (PPARγ) is a ligand-activated transcription factor that plays a key role in adipogenesis and insulin (B600854) sensitization. nih.gov Thiazolidine-2,4-diones are a well-known class of PPARγ agonists used as antidiabetic drugs. nih.govmdpi.com Studies have shown that certain 4-thiazolidinone (B1220212) derivatives can also act as PPARγ modulators. nih.govresearchgate.net The anticancer effect of some derivatives is mediated through the PPARγ receptor pathway. researchgate.netmdpi.com Some compounds have been identified as dual PPARα/γ modulators, which can influence both lipid and glucose metabolism. nih.gov

| Enzyme Target | Compound Class | Mechanism of Action | Therapeutic Potential |

|---|---|---|---|

| MurB | 4-Thiazolidinones | Acts as a diphosphate mimic, inhibiting peptidoglycan synthesis. researchgate.netnih.gov | Antibacterial |

| Kinases (c-Met, Ron, CDK, GSK-3β) | Substituted Thiazolidin-4-ones | Inhibits cell signaling and cycle regulation pathways. nih.govekb.egresearchgate.net | Anticancer |

| DNA Gyrase | Thiazolidin-4-one derivatives | Inhibits DNA replication in bacteria. nih.gov | Antimycobacterial |

| MmpL3 | Thiazolidin-4-one derivatives | Inhibits mycolic acid transport, disrupting cell wall formation. nih.govnih.govresearchgate.net | Antitubercular |

| InhA | Thiazolidin-4-one derivatives | Directly inhibits fatty acid synthesis in M. tuberculosis. nih.govresearchgate.net | Antitubercular |

| PPARγ | 4-Thiazolidinone derivatives | Modulates gene transcription related to metabolism and cell proliferation. nih.govresearchgate.netnih.gov | Antidiabetic, Anticancer |

The interaction of this compound derivatives with specific cellular receptors is a key aspect of their mechanism of action. Beyond enzyme inhibition, these compounds can directly bind to and modulate receptor activity.

The most prominent example is the modulation of the nuclear receptor PPARγ. Derivatives of 4-thiazolidinone have been shown to increase the mRNA expression of PPARγ, indicating an affinity for this receptor. researchgate.netnih.gov Molecular docking studies support the potential for agonistic activity towards PPARγ receptors. researchgate.net This interaction is believed to be central to the mechanism behind both the antidiabetic and some of the antiproliferative effects observed with these compounds. nih.govresearchgate.net

In addition to PPARγ, research has explored other receptor targets. For instance, novel thiazolidin-4-ones have been designed and evaluated as antagonists for the lysophosphatidic acid receptor 1 (LPA1), a target for breast cancer therapy. nih.gov Specific derivatives were found to significantly reduce LPA1 protein and gene expression in cancer cells. nih.gov Another study identified a thiazolidin-4-one derivative that acted as a moderate agonist of the follicle-stimulating hormone (FSH) receptor. orientjchem.org

Cellular Level Responses and Pathway Modulation (In Vitro Studies)

In vitro studies using cell lines have provided valuable insights into the cellular consequences of treatment with this compound and its analogues. These studies reveal how the modulation of molecular targets translates into specific cellular responses.

The antiproliferative effects of thiazolidin-4-one derivatives against various cancer cell lines are well-documented and appear to be mediated by multiple cellular mechanisms, primarily cell cycle disruption and the induction of programmed cell death (apoptosis). mdpi.compharmacophorejournal.com

Cell Cycle Perturbation : Thiazolidin-4-one compounds have been shown to induce cell cycle arrest at different phases. For example, treatment of cancer cells with certain derivatives has led to an accumulation of cells in the G0-G1 or G2/M phases of the cell cycle. ekb.eg One study on a thiazolidin-4-one derivative with a 5-nitrofuran-2-yl substituent found that its anticancer activity was partly due to the induction of G1/S arrest. mdpi.com This disruption prevents cancer cells from proceeding through the division cycle, thereby inhibiting proliferation.

Apoptosis Induction : A primary mechanism of anticancer activity for this class of compounds is the induction of apoptosis. researchgate.nethelsinki.firesearchgate.net Studies have demonstrated that treatment with thiazolidin-4-one derivatives leads to characteristic morphological changes of apoptosis and a significant increase in the activity of caspase-3, a key executioner enzyme in the apoptotic pathway. mdpi.comnih.govnih.gov The pro-apoptotic effect can be dose- and time-dependent. nih.govwaocp.org DNA fragmentation analysis has further confirmed apoptosis, showing a concentration-dependent increase in DNA damage in treated cancer cells. researchgate.net

| Mechanism | Observed Effect | Affected Cell Lines (Examples) | Key Molecules/Pathways |

|---|---|---|---|

| Cell Cycle Perturbation | Arrest at G0/G1, G1/S, or G2/M phases. ekb.egmdpi.com | RXF-393 (Renal), HOP-92 (NSCLC). ekb.eg | CDK1, CDK2. ekb.eg |

| Apoptosis Induction | Increased caspase-3 activity, DNA fragmentation. mdpi.comresearchgate.netnih.gov | A549 (Lung), SH-SY5Y (Neuroblastoma), CACO-2 (Colon), MCF-7 (Breast). mdpi.comnih.gov | Caspase-3, Bcl-2. nih.gov |

The antimicrobial properties of this compound derivatives are linked to their ability to interfere with essential bacterial processes, including biofilm formation and cell wall synthesis.

Biofilm Inhibition : Bacterial biofilms are structured communities of cells that are notoriously resistant to conventional antibiotics. nih.govfrontiersin.org Thiazolidin-4-one derivatives have demonstrated potent activity in inhibiting biofilm formation by a range of pathogens, including Staphylococcus aureus, Staphylococcus epidermidis, and Pseudomonas aeruginosa. nih.govmedcraveonline.com The mechanism of this antibiofilm activity can involve the inhibition of key bacterial proteins such as the histidine kinase WalK (in S. aureus) or YycG, which are essential for biofilm development. nih.govnih.gov

Cell Wall Synthesis Interference : As detailed in the enzyme inhibition section, a primary antibacterial mechanism for 4-thiazolidinones is the disruption of bacterial cell wall synthesis. By inhibiting enzymes like MurB and the transporter MmpL3, these compounds prevent the formation of peptidoglycan and the transport of mycolic acids, respectively. researchgate.netnih.govnih.gov This interference weakens the cell wall, compromising the structural integrity of the bacterium and leading to cell death.

Several studies have highlighted the antioxidant potential of thiazolidin-4-one derivatives. This activity is primarily attributed to their ability to scavenge free radicals, which are implicated in oxidative stress and various pathologies. The antioxidant capacity is often evaluated using in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay. researchgate.netrevmedchir.roresearchgate.net

The antioxidant activity of these derivatives is highly dependent on the nature and position of substituents on the phenyl ring. revmedchir.roresearchgate.net For instance, the presence of electron-donating groups like hydroxyl (-OH) or electron-withdrawing groups like nitro (-NO2) can significantly influence the radical scavenging capacity. revmedchir.roresearchgate.net One study found that a 2-[(4-NO2)-phenyl]-4-oxo-thiazolidin-3-yl propionic acid ethyl ester derivative exhibited DPPH radical scavenging activity comparable to the standard antioxidant, ascorbic acid. revmedchir.roresearchgate.net The mechanism involves the donation of a hydrogen atom or an electron to the free radical, thereby neutralizing it. revmedchir.ro

| Assay | Compound/Derivative Feature | Observed Activity | Reference |

|---|---|---|---|

| DPPH Radical Scavenging | 2-[(4-NO2)-phenyl] derivative | High activity (I% = 91.63%), similar to ascorbic acid. revmedchir.roresearchgate.net | revmedchir.roresearchgate.net |

| DPPH, NO, Superoxide Scavenging | Thiazolidin-4-one-benzothiazole hybrids | Moderate to good activity, with IC50 values in the µg/mL range. nih.gov | nih.gov |

| DPPH & NO Radical Scavenging | Oxazinyl-thiazolidin-4-ones | Some derivatives showed high activity with IC50 values of 6-10 µg/mL. nih.govmdpi.com | nih.govmdpi.com |

| Lipid Peroxidation (TBARS) | Imidazo[2,1-b]thiazole-thiazolidin-4-one hybrids | Inhibitory activity with EC50 values in the mM range. nih.govmdpi.com | nih.govmdpi.com |

Advanced Research Directions and Emerging Applications

Integration of Combinatorial Chemistry and High-Throughput Screening in Derivatization

The derivatization of the 3-(4-Methoxyphenyl)-1,3-thiazolidin-4-one core is greatly accelerated by the integration of combinatorial chemistry and high-throughput screening (HTS). This synergy allows for the rapid synthesis and evaluation of extensive libraries of analogues, significantly speeding up the drug discovery process. Combinatorial chemistry facilitates the creation of a multitude of structurally diverse thiazolidinone derivatives by systematically varying substituents at key positions on the heterocyclic ring.

The process typically involves a multi-step workflow:

Library Design: A virtual library of potential derivatives is designed by selecting diverse building blocks to be attached to the thiazolidinone scaffold.

Parallel Synthesis: The designed compounds are synthesized simultaneously using automated or semi-automated chemical synthesizers.

High-Throughput Screening (HTS): The resulting library of compounds is then rapidly screened for biological activity against specific targets using automated HTS assays. These assays can measure various endpoints, such as enzyme inhibition, receptor binding, or cell viability.

Hit Identification and Optimization: Compounds that show promising activity ("hits") are identified. Subsequent rounds of synthesis and screening are then performed to optimize the structure of the hit compounds to improve their potency and selectivity.

This approach enables researchers to efficiently explore the structure-activity relationships (SAR) for the thiazolidinone scaffold, identifying derivatives with enhanced potency and specificity for a wide range of biological targets.

| Phase | Description | Key Technologies |

| Library Generation | Systematic, parallel synthesis of a large number of distinct but structurally related thiazolidinone derivatives. | Automated parallel synthesis, solid-phase organic synthesis. |

| Screening | Rapid, automated testing of the compound library against biological targets to identify active compounds ("hits"). | Robotic liquid handling, fluorescence/luminescence plate readers, mass spectrometry. |

| Hit-to-Lead | Further chemical modification and evaluation of initial hits to identify promising lead compounds for drug development. | Chemoinformatics, computational modeling, secondary and functional assays. |

Rational Design of Prodrugs for Enhanced Bioavailability and Target Specificity

A significant challenge in drug development is overcoming poor pharmacokinetic properties, such as low water solubility, rapid metabolism, or poor absorption, which can limit a compound's effectiveness. The rational design of prodrugs is a key strategy to address these limitations for thiazolidinone-based compounds. A prodrug is an inactive or less active precursor that is chemically transformed in vivo to release the active parent drug.

For a molecule like this compound, several prodrug strategies can be envisioned:

Enhancing Solubility: Attaching a polar promoiety, such as a phosphate (B84403) or an amino acid, can increase the aqueous solubility of the parent drug, making it more suitable for certain formulations.

Improving Permeability: Lipophilic promoieties, like esters, can be added to temporarily mask polar functional groups, enhancing the drug's ability to cross cellular membranes.

Increasing Metabolic Stability: The core structure can be modified to protect metabolically labile sites. For example, the aldehyde functional group of some parent drugs has been protected by reaction with L-cysteine ethyl ester to form a thiazolidine (B150603) complex, which is later hydrolyzed in the body to release the active aldehyde. sigmaaldrich.com

Targeted Delivery: A promoiety can be designed to be cleaved by enzymes that are overexpressed at a specific target site (e.g., in tumor tissue), leading to site-specific activation of the drug and reducing systemic toxicity.

This approach allows for the fine-tuning of a drug's absorption, distribution, metabolism, and excretion (ADME) profile without altering the pharmacologically active core.

Development of Nanocarrier Systems for Targeted Delivery

Nanotechnology offers powerful tools to overcome the challenges of conventional drug administration, and thiazolidinone-based compounds are being explored within this framework. orientjchem.org Encapsulating or conjugating this compound and its derivatives into nanocarrier systems can significantly improve their therapeutic efficacy. These systems can protect the drug from premature degradation, control its release rate, and deliver it specifically to diseased tissues, thereby minimizing side effects. orientjchem.org

Several types of nanocarriers are being investigated for the delivery of thiazolidinones:

Polymeric Nanoparticles: Biodegradable polymers can encapsulate the drug, providing a sustained release profile.

Lipid-Based Nanocarriers: Liposomes and solid lipid nanoparticles are effective at delivering hydrophobic drugs, improving their solubility and bioavailability.

Magnetic Nanoparticles: These systems allow for targeted delivery to a specific site in the body using an external magnetic field. Research has specifically noted the development of thiazolidinone-based nanocarriers, including magnetic nanoparticles, to enhance therapeutic delivery.

By modifying the surface of these nanocarriers with targeting ligands (e.g., antibodies or peptides), they can be directed to specific cells or tissues, further enhancing the precision of the therapy.

| Nanocarrier Type | Core Material | Key Advantages for Thiazolidinone Delivery |

| Polymeric Nanoparticles | Biodegradable polymers (e.g., PLGA) | Controlled and sustained release, protection from degradation. |

| Liposomes | Phospholipid bilayers | High biocompatibility, can carry both hydrophilic and hydrophobic drugs. |

| Solid Lipid Nanoparticles (SLNs) | Solid lipids | Improved stability over liposomes, enhanced bioavailability. |

| Magnetic Nanoparticles | Iron oxide core | Targeted delivery guided by an external magnetic field. |

Challenges and Opportunities in the Development of Thiazolidinone-Based Chemical Probes

The versatile structure and broad biological activity of the 4-thiazolidinone (B1220212) scaffold make it an excellent candidate for the development of chemical probes. These probes are essential tools for studying biological processes, identifying drug targets, and understanding mechanisms of action.

Opportunities: The thiazolidinone core can be readily modified to incorporate various functional groups without losing its fundamental biological activity. This allows for the attachment of:

Reporter Tags: Fluorescent dyes or biotin (B1667282) can be conjugated to the molecule to visualize its distribution in cells or to isolate its binding partners.

Photoaffinity Labels: These groups can be used to form a covalent bond with the biological target upon photoactivation, enabling definitive target identification.

Click Chemistry Handles: Groups like azides or alkynes can be introduced, allowing for easy and specific modification of the probe using click chemistry reactions.

Challenges: Despite the opportunities, the development of effective thiazolidinone-based probes faces several hurdles:

Maintaining Biological Activity: The addition of a tag or label must not interfere with the probe's ability to bind to its intended target.

Specificity and Off-Target Effects: The probe must be highly specific for its target to provide meaningful biological information and avoid misleading results from off-target binding.

Cell Permeability and Stability: The probe must be able to cross cell membranes to reach its intracellular target and must be stable under physiological conditions for the duration of the experiment.

Synthetic Complexity: The synthesis of complex, multi-functional probes can be challenging and require sophisticated chemical strategies.

Addressing these challenges is crucial for realizing the full potential of thiazolidinones as chemical probes to dissect complex biological systems.

Non-Biological Applications and Material Science Contributions

While the vast majority of research on this compound and its analogues has focused on their biological and medicinal properties, emerging studies highlight their potential in non-biological fields, particularly in material science.

Corrosion Inhibition: Thiazolidinone derivatives have been successfully evaluated as corrosion inhibitors for various metals, including copper and steel, in corrosive environments like acidic or saline solutions. mdpi.comtandfonline.combohrium.comresearchgate.net The effectiveness of these molecules stems from their chemical structure. The presence of heteroatoms (nitrogen, sulfur, oxygen) and delocalized π-electrons in the aromatic rings allows the molecules to adsorb onto the metal surface. tandfonline.com This adsorption forms a protective film that acts as a barrier, isolating the metal from the corrosive medium and significantly reducing the rate of corrosion. mdpi.comtandfonline.com Studies have shown that thiazolidinone inhibitors can achieve high efficiency (over 90%) in preventing metal degradation. mdpi.com

Polymer Science and Non-Linear Optics: The unique electronic and photophysical properties of the thiazolidinone ring have also attracted interest in polymer science. Researchers have synthesized novel methacrylic polymers that incorporate thiazolidinone moieties into their structure. tandfonline.com These specialized polymers have been investigated for their third-order non-linear optical (NLO) properties. tandfonline.comresearchgate.net Materials with strong NLO effects are valuable for applications in photonics and optoelectronics, including optical data storage, photo-switching, and all-optical processing. researchgate.net The incorporation of the thiazolidinone scaffold into polymer chains can create materials with tailored optical responses, opening up new avenues for their use in advanced technologies. tandfonline.com

Q & A

Basic: What are the standard synthetic routes for 3-(4-Methoxyphenyl)-1,3-thiazolidin-4-one and its derivatives?

Methodological Answer:

The synthesis typically involves multi-step organic reactions, starting with the formation of the thiazolidinone core. A common approach includes:

- Step 1: Condensation of 4-methoxyphenyl isothiocyanate with thioglycolic acid under reflux in ethanol to form the thiazolidinone ring .

- Step 2: Functionalization of the ring via Knoevenagel condensation with aromatic aldehydes (e.g., pyrazole- or quinoxaline-derived aldehydes) to introduce substituents .

- Step 3: Purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) .

Key Optimization Parameters:

- Temperature: Reflux conditions (70–100°C) for cyclization .

- Catalysts: Piperidine or acetic acid for Knoevenagel reactions .

- Yield: Typically 60–85%, depending on substituent complexity .

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy:

- ¹H NMR: Identifies methoxy protons (δ 3.8–4.0 ppm) and aromatic protons (δ 6.8–8.2 ppm). Thiazolidinone ring protons appear at δ 4.5–5.5 ppm .

- ¹³C NMR: Confirms carbonyl (C=O, δ 170–175 ppm) and thione (C=S, δ 185–190 ppm) groups .

- IR Spectroscopy: Peaks at 1680–1720 cm⁻¹ (C=O stretch) and 1250–1300 cm⁻¹ (C=S stretch) .

- Mass Spectrometry: High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .

Example Data:

| Technique | Key Peaks/Features | Reference |

|---|---|---|

| ¹H NMR (CDCl₃) | δ 3.89 (s, 3H, OCH₃) | |

| ¹³C NMR | δ 170.5 (C=O), 185.2 (C=S) | |

| IR | 1695 cm⁻¹ (C=O), 1275 cm⁻¹ (C=S) |

Advanced: How can computational methods predict the biological activity of this compound?

Methodological Answer:

- Molecular Docking: Simulates interactions with biological targets (e.g., enzymes like COX-2 or DNA gyrase). Software like AutoDock Vina assesses binding affinity to active sites .

- QSAR Models: Correlates substituent electronic properties (Hammett σ constants) with antimicrobial or anticancer activity .

- ADMET Prediction: Tools like SwissADME evaluate pharmacokinetic properties (e.g., logP, bioavailability) .

Case Study:

A QSAR study on thiazolidinone analogs showed that electron-withdrawing groups (e.g., -NO₂) enhance antibacterial activity by increasing electrophilicity .

Advanced: How to address contradictory results in biological activity assays?

Methodological Answer:

Contradictions often arise from assay variability or structural nuances. Strategies include:

- Assay Standardization: Use positive controls (e.g., ciprofloxacin for antibacterial tests) and replicate experiments across cell lines (e.g., MCF-7 vs. HeLa) .

- Structural Analog Comparison: Compare activity of 3-(4-methoxyphenyl) derivatives with nitro- or chloro-substituted analogs to isolate substituent effects .

- Mechanistic Studies: Conduct enzyme inhibition assays (e.g., β-lactamase inhibition) to confirm target specificity .

Example:

A study found that 3-(4-methoxyphenyl) derivatives showed weak anticancer activity in MCF-7 cells but potent activity in HT-29 cells, highlighting cell line-dependent effects .

Basic: What are the key structural features influencing its reactivity?

Methodological Answer:

- Thiazolidinone Core: The C=S group undergoes nucleophilic substitution (e.g., with alkyl halides) at position 2, while the C=O group is susceptible to reduction .

- Methoxy Group: Electron-donating -OCH₃ stabilizes aromatic rings, directing electrophilic substitution to para positions .

- Substituent Effects: Bulky groups (e.g., allyl or benzyl) at position 3 sterically hinder reactions, while electron-withdrawing groups (e.g., -NO₂) increase electrophilicity .

Reactivity Table:

| Reaction Type | Reagents/Conditions | Major Product | Reference |

|---|---|---|---|

| Oxidation | H₂O₂, AcOH, 50°C | Sulfoxide (C=S→S=O) | |

| Reduction | NaBH₄, EtOH, RT | Thiazolidine (C=O→CH₂) | |

| Substitution | CH₃I, NaOEt, reflux | S-Methylated derivative |

Advanced: What strategies optimize yield in multi-step syntheses?

Methodological Answer:

- Continuous Flow Reactors: Improve heat transfer and reduce side reactions in cyclization steps (yield increases by 10–15%) .

- Microwave Assistance: Accelerates Knoevenagel condensations (20 minutes vs. 6 hours under reflux) .

- Solvent Optimization: Polar aprotic solvents (DMF or DMSO) enhance solubility of intermediates .

Case Study:

A microwave-assisted synthesis of a 3-(4-methoxyphenyl) derivative achieved 92% yield in 30 minutes, compared to 68% yield under conventional reflux .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。